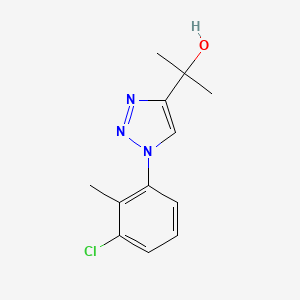![molecular formula C18H19N3O4S B2754736 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-87-1](/img/structure/B2754736.png)
3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoins, or imidazolidine-2,4-diones, are a class of compounds that have become increasingly important, with various applications across chemical and pharmaceutical industries . They are often used as a scaffold in drug design due to their wide range of therapeutic applications .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a similar compound, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as NMR and HRMS . DFT calculations are also used to understand the stereochemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve ring closing and other steps .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques and theoretical methods .Wissenschaftliche Forschungsanwendungen
ORL1 Receptor Agonism and Opioid Selectivity
The research on compounds structurally related to 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has led to the discovery of potent ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds exhibit high affinity and selectivity towards the human ORL1 receptor, differentiating their action from traditional opioid receptors. This specificity opens pathways for developing new therapeutic agents targeting pain management, addiction, and other neurological conditions without the typical side effects associated with opioid receptor activation (Röver et al., 2000).
Anticonvulsant Activity
Another application is found in the synthesis and evaluation of naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. Through a detailed pharmacological evaluation, certain derivatives demonstrated significant efficacy in delaying strychnine-induced seizures in vivo, suggesting their utility in developing new treatments for epilepsy and other seizure-related disorders (Ghareb et al., 2017).
Antibacterial and Antifungal Applications
The modification and functionalization of the naphthalene structure have also shown promising antibacterial and antifungal activities. Research into derivatives of naphthalene-1,4-dione, for instance, has led to the development of compounds with significant antimicrobial properties. These findings highlight the potential for creating new classes of antibacterial and antifungal agents, which are crucial in the face of rising antibiotic resistance (Tandon et al., 2010).
Chemical Sensing and Molecular Recognition
Further, naphthoquinone-based chemosensors for transition metal ions represent a fascinating application area. These compounds exhibit remarkable selectivity towards specific metal ions, such as Cu2+, facilitating their use in environmental monitoring, biomedical research, and the development of novel diagnostic tools. The ability to detect and quantify metal ions accurately is essential for various scientific and industrial processes (Gosavi-Mirkute et al., 2017).
Drug Development and Molecular Modelling
Lastly, the synthesis and molecular modelling studies of new derivatives highlight their potential in drug development. The ability to modulate receptor affinity and selectivity through structural modifications underscores the importance of such compounds in designing targeted therapies. These efforts contribute significantly to our understanding of drug-receptor interactions, paving the way for the development of more effective and safer therapeutic agents (Czopek et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-16(22)18(19-17(20)23)8-10-21(11-9-18)26(24,25)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNMNBDTUIWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
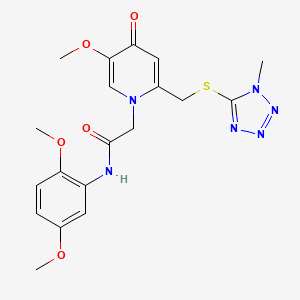

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)
![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
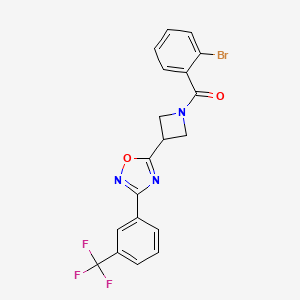
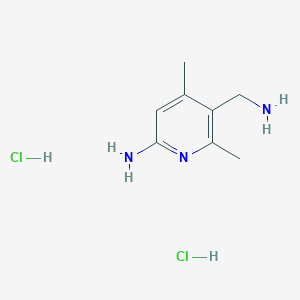
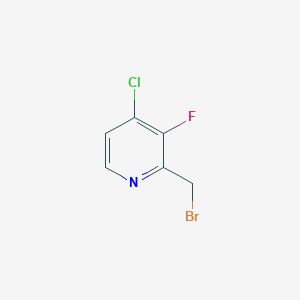
![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)
![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)
